1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperazine coupling: The sulfonylated pyrazole is coupled with piperazine derivatives under suitable conditions, often using coupling agents like EDCI or DCC.
Ethoxybenzylation: Finally, the piperazine derivative is alkylated with 4-ethoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Uniqueness
1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H30N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C20H30N4O3S/c1-5-24-17(4)20(16(3)21-24)28(25,26)23-13-11-22(12-14-23)15-18-7-9-19(10-8-18)27-6-2/h7-10H,5-6,11-15H2,1-4H3 |
InChI Key |
FIZWTFBJNQEKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
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